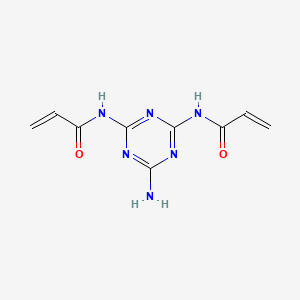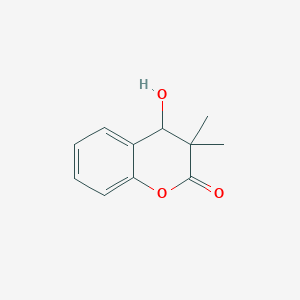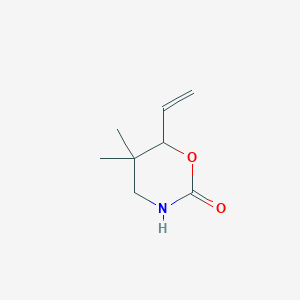
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- is a heterocyclic organic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method is highly regio-, diastereo-, and enantioselective, often using chiral phosphoric acids as bifunctional catalysts . Another approach involves the intramolecular trapping of an acylketene intermediate by an internal hydroxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-phase-supported substrates and catalytic systems such as Cu(I)–DTBM–Segphos can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include tetrahydro-1,2-oxazines, 1,4-amino alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- has numerous applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3-Oxazine, tetrahydro-2-phenyl-: This compound shares a similar core structure but differs in the substitution pattern, leading to different chemical properties and applications.
3,6-Dihydro-2H-1,2-oxazines: These compounds are also part of the oxazine family and have been studied for their synthetic utility and biological activity.
2H-Tetrahydro-4,6-dioxo-1,2-oxazine:
Uniqueness
2H-1,3-Oxazine, tetrahydro-3-hydroxy-4,4-dimethyl-6-phenyl- is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
203731-63-9 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-hydroxy-4,4-dimethyl-6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C12H17NO2/c1-12(2)8-11(15-9-13(12)14)10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3 |
Clé InChI |
BSYJPPMORRHYPB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(OCN1O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



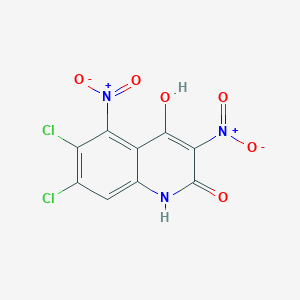
![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
![2-{[2-(2-Hydroxyethanesulfonyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14267723.png)
![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)

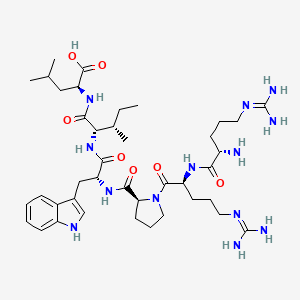
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
